molecular formula C22H18FN5O2 B11283315 (4-fluorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone

(4-fluorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone

Cat. No.: B11283315
M. Wt: 403.4 g/mol
InChI Key: LUANKXILPDIUMF-UHFFFAOYSA-N
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Description

(4-fluorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of fluorophenyl, methoxybenzyl, pyridinyl, and triazolyl groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides under palladium catalysis, providing a versatile method for constructing the desired molecular framework.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

(4-fluorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-fluorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-fluorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18FN5O2

Molecular Weight

403.4 g/mol

IUPAC Name

(4-fluorophenyl)-[5-[(2-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]methanone

InChI

InChI=1S/C22H18FN5O2/c1-30-19-7-3-2-5-16(19)14-25-22-26-20(17-6-4-12-24-13-17)27-28(22)21(29)15-8-10-18(23)11-9-15/h2-13H,14H2,1H3,(H,25,26,27)

InChI Key

LUANKXILPDIUMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=NN2C(=O)C3=CC=C(C=C3)F)C4=CN=CC=C4

Origin of Product

United States

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